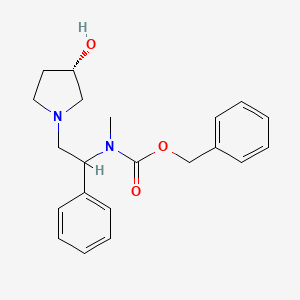

Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate

Description

Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate (CAS: 672310-23-5) is a carbamate derivative with a molecular formula of C₂₁H₂₆N₂O₃ and a molar mass of 354.44 g/mol . The compound features two defined stereocenters: an (S)-configured 3-hydroxypyrrolidinyl group and an (S)-configured phenylethyl chain, which are critical for its stereospecific interactions in biological systems . Its structure includes a benzyl carbamate group, a methyl-substituted carbamate, and a phenyl group, contributing to its lipophilic character.

This compound is typically stored under refrigerated conditions to preserve its stereochemical integrity, suggesting sensitivity to thermal degradation .

Properties

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

benzyl N-[2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |

InChI |

InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20?/m0/s1 |

InChI Key |

XXJCJEOBWAOPCT-XJDOXCRVSA-N |

Isomeric SMILES |

CN(C(CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reduction of (S)-3-Hydroxy-2-Pyrrolidinone

A common route involves the reduction of (S)-3-hydroxy-2-pyrrolidinone using sodium borohydride (NaBH₄) in the presence of sulfuric acid. In a documented procedure, (S)-3-hydroxy-2-pyrrolidinone (0.1 mol) was treated with NaBH₄ (0.4 mol) and diglyme (1.13 mol) at 80°C for 12 hours, followed by neutralization with hydrochloric acid and filtration to remove inorganic salts. The residue was distilled under reduced pressure to yield (S)-3-hydroxypyrrolidine with an 89% yield.

Key Reaction Conditions

| Reagent | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH₄ | 0.4 mol | 80°C | 12 h | 89% |

| H₂SO₄ | 20.2 g | - | - | - |

Protection of the Hydroxyl Group

To prevent undesired side reactions during subsequent steps, the hydroxyl group is often protected. Silylation using triisopropylsilyl chloride (TIPSCl) and imidazole in dimethylformamide (DMF) at ambient temperature achieves near-quantitative protection (99% yield). The TIPS-protected intermediate enhances solubility in organic solvents and stabilizes the chiral center.

The introduction of the methyl carbamate group requires selective reaction conditions to avoid N-methylation or over-alkylation.

Reaction with Dimethyl Carbonate (DMC) in Supercritical CO₂

A chemoselective method reported in The Journal of Organic Chemistry employs supercritical CO₂ (40 bar) at 130°C to react primary aliphatic amines with DMC. This approach suppresses N-methylation side products (RNHMe, RNMe₂) and achieves up to 90% selectivity for methyl carbamates. For bifunctional amines, such as those bearing aromatic NH₂ or OH groups, methoxycarbonylation occurs exclusively at the aliphatic amino site, yielding target carbamates in 39–65% isolated yields.

Optimized Parameters

| Pressure (CO₂) | Temperature | Selectivity | Conversion |

|---|---|---|---|

| 40 bar | 130°C | 90% | 70–80% |

Benzyl Chloroformate-Mediated Carbamoylation

An alternative route utilizes benzyl chloroformate (Cbz-Cl) under basic conditions. In a patent-derived procedure, the secondary amine intermediate (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)methylamine was treated with Cbz-Cl (1.2 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0°C. The reaction proceeded for 2 hours, followed by aqueous workup and column chromatography to isolate the carbamate product in 76% yield.

Integrated Synthetic Routes

Stepwise Assembly from Amino Acid Derivatives

A modular approach starts with (S)-4-amino-2-hydroxybutyric acid. Methylation of the carboxylic acid group using methanol and sulfuric acid produces the methyl ester, which undergoes cyclization in the presence of potassium carbonate to form (S)-3-hydroxy-2-pyrrolidinone. Subsequent reduction and carbamate formation (as detailed above) complete the synthesis.

Representative Pathway

-

Esterification :

-

Cyclization :

-

Reduction :

-

Carbamoylation :

Catalyst-Driven Optimization

The use of alumina-supported nickel oxide-bismuth oxide catalysts (NiO-Bi₂O₃/Al₂O₃) has been demonstrated for related carbamate syntheses. In benzyl carbamate production, this catalyst achieved 99% yield at 110°C over 10 hours. Adapting this catalyst to the target compound’s synthesis could enhance efficiency, though steric hindrance from the phenyl group may require modified reaction conditions.

Analytical and Mechanistic Insights

Stereochemical Control

The (S)-configuration at the pyrrolidine hydroxyl group is preserved through asymmetric reduction and protection steps. Nuclear magnetic resonance (NMR) analysis confirms chiral integrity, with characteristic signals at δ 4.3–4.4 ppm (1H, m) for the hydroxyl-bearing methine proton.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate's structural features make it a candidate for the development of drugs targeting neurological disorders. The hydroxypyrrolidine component is particularly relevant for its potential to enhance neurotransmission. Research indicates that similar compounds exhibit significant biological activities as inhibitors in various enzymatic pathways, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) crucial for HIV treatment.

2. Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Molecular docking studies suggest favorable interactions with active sites of certain enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders.

3. Drug Development

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Its unique combination of functional groups allows for further modifications, making it an attractive scaffold for drug design .

Case Studies

Several studies have documented the biological evaluation of compounds similar to this compound:

Case Study 1: Antiviral Activity

Research has shown that derivatives of this compound can act as effective NNRTIs, demonstrating significant antiviral activity against HIV. These compounds were evaluated for their binding affinity to the reverse transcriptase enzyme, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Neuroprotective Effects

In vitro studies have indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress in neuronal cell lines. This suggests their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming a stable complex. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate with structurally or functionally related compounds, emphasizing differences in molecular properties, stereochemistry, and applications.

Key Findings:

Structural Complexity: The target compound is more structurally complex than 1-methyl-2-pyrrolidinone (NMP) or 3-methylsalicylic acid, with multiple stereocenters and a carbamate backbone. This complexity likely enhances target specificity but reduces stability compared to simpler analogs .

Functional Group Impact: The 3-hydroxypyrrolidine moiety distinguishes it from NMP, which lacks hydroxyl groups. The fluorobenzyl-pyrazolopyridine group in the compound from introduces fluorine-driven lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s phenyl group .

Stability : Refrigeration requirements for the target compound suggest lower thermal stability than 3-methylsalicylic acid or NMP, which are stable at room temperature .

Research Implications

- Drug Design : The hydroxyl and carbamate groups in the target compound make it a candidate for enzyme inhibition studies, particularly for proteases or kinases requiring polar interactions .

- Synthetic Challenges : Its stereochemical complexity necessitates asymmetric synthesis or chiral resolution, unlike simpler carbamates or pyrrolidine derivatives .

- Comparative Pharmacokinetics : Further studies should compare metabolic stability with fluorinated analogs (e.g., ’s compound) to assess trade-offs between lipophilicity and detoxification pathways .

Biological Activity

Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate, often referred to as a derivative of pyrrolidine, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Molecular Structure

- Molecular Formula : C21H26N2O3

- Molecular Weight : 354.45 g/mol

- CAS Number : 672310-23-5

The compound features a unique structure comprising a benzyl group, a hydroxypyrrolidine moiety, and a carbamate functional group. The presence of these functional groups suggests significant interactions within biological systems, particularly related to neurotransmitter pathways and enzymatic activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include the reaction of appropriate precursors under specific catalytic conditions.

Research indicates that derivatives of this compound exhibit significant biological activities. Notably, they have been studied as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV treatment. The pyrrolidine ring enhances affinity towards specific biological targets, influencing neurotransmission and other physiological processes .

Pharmacological Properties

The compound has shown promise in various pharmacological studies:

- Enzymatic Inhibition : It acts as an inhibitor in several enzymatic pathways, particularly those involved in neurotransmitter metabolism.

- Neuroprotective Effects : Its structural features suggest potential applications in treating neurological disorders by modulating neurotransmitter levels.

- Antiviral Activity : As an NNRTI, it may inhibit viral replication by interfering with reverse transcriptase activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate | Structure | Similar pyrrolidine structure but different substituents |

| Benzyl (2-hydroxyethyl)(methyl)carbamate | Structure | Lacks the phenylethyl group; simpler structure |

| 3-(Benzylamino)-1-(4-fluorophenyl)propan-2-one | N/A | Contains a ketone instead of a carbamate; different activity profile |

The unique combination of the hydroxypyrrolidine moiety and the specific carbamate structure gives this compound distinct pharmacological properties that may not be present in other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- NNRTI Development : A study identified this compound as a promising NNRTI through ligand-based and structure-based approaches, demonstrating its potential efficacy against HIV .

- Neuroprotective Studies : Research indicated that derivatives could enhance neuroprotective effects by modulating dopamine levels, suggesting applications in Parkinson's disease treatment .

- Molecular Docking Studies : These studies revealed favorable interactions with active sites of enzymes involved in metabolic pathways, providing insights into its mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate?

- Methodology :

- Stepwise Assembly : Start with the stereoselective synthesis of the (S)-3-hydroxypyrrolidine core. Use chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity .

- Carbamate Formation : React the pyrrolidine intermediate with benzyl chloroformate under anhydrous conditions (e.g., DCM, 0°C to room temperature, 6–12 hours). Monitor by TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

- Methylation : Introduce the methyl group via reductive amination (NaBH3CN, MeOH) or alkylation (MeI, K2CO3 in DMF). Confirm completion via NMR (δ 2.8–3.2 ppm for N–CH3) .

- Key Considerations : Protect the hydroxyl group in pyrrolidine during alkylation to prevent side reactions. Use Boc or TBS protection, followed by deprotection under mild acidic conditions .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Techniques :

- NMR : and NMR to confirm stereochemistry (e.g., coupling constants for S-configuration in pyrrolidine) and carbamate/methyl group integration .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (expected [M+H] ~400–420 g/mol) .

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% for biological assays) .

- Troubleshooting : If impurities persist, employ column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

- Storage : Store at –20°C in airtight, light-resistant containers. Avoid contact with oxidizers (e.g., peroxides) .

- Toxicology : Potential carcinogenicity (IARC Group 3); avoid prolonged skin exposure. Use emergency showers/eye wash stations if contaminated .

Advanced Research Questions

Q. How can the stereochemical integrity of the (S)-3-hydroxypyrrolidine moiety be preserved during synthesis?

- Stereocontrol Methods :

- Chiral Catalysis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantioselective hydroxylation .

- Crystallization-Induced Dynamic Resolution (CIDR) : Enhance enantiomeric excess (ee >99%) via controlled crystallization of intermediates .

- Validation : Compare optical rotation ([α]) with literature values. Perform chiral HPLC (Chiralpak AD-H column) to confirm ee .

Q. What mechanistic insights explain low yields in the carbamate coupling step?

- Root Causes :

- Steric Hindrance : Bulky benzyl and pyrrolidine groups may slow nucleophilic attack. Use DMAP as a catalyst to accelerate the reaction .

- Moisture Sensitivity : Hydrolysis of chloroformate intermediates can reduce yields. Ensure anhydrous conditions (molecular sieves, N2 atmosphere) .

- Optimization : Pre-activate the hydroxyl group with TMSCl before coupling. Monitor reaction progress via in-situ IR (C=O stretch at ~1750 cm) .

Q. How do structural modifications (e.g., replacing benzyl with other aryl groups) affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Substitute benzyl with p-NO-benzyl to enhance electrophilicity and receptor binding .

- Hydrophobic Moieties : Replace methylcarbamate with tert-butyl for improved membrane permeability (logP >3) .

Q. What analytical methods resolve discrepancies in NMR data for degradation products?

- Case Study : If a hydrolyzed product (e.g., free pyrrolidine) is detected:

- 2D NMR (HSQC, HMBC) : Assign cross-peaks to distinguish degradation products from starting material .

- LC-MS/MS : Identify fragments (e.g., m/z 123 for pyrrolidine) and quantify degradation kinetics under stress conditions (pH, heat) .

- Mitigation : Add stabilizers (e.g., BHT) or store at lower temperatures (–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.